molecular formula C8H8FN5O3 B3048689 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide CAS No. 1799330-50-9

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide

Cat. No.: B3048689
CAS No.: 1799330-50-9
M. Wt: 241.18
InChI Key: PITSUWPDLIBTNT-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide is a synthetic hydrazinecarboximidamide derivative featuring a fluorinated nitrobenzoyl moiety. These analogs are typically synthesized via condensation reactions involving aminoguanidine derivatives and substituted aldehydes or ketones, followed by functionalization to enhance biological activity .

Properties

IUPAC Name

N-(diaminomethylideneamino)-2-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5O3/c9-6-2-1-4(14(16)17)3-5(6)7(15)12-13-8(10)11/h1-3H,(H,12,15)(H4,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITSUWPDLIBTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178165
Record name Benzoic acid, 2-fluoro-5-nitro-, 2-(aminoiminomethyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799330-50-9
Record name Benzoic acid, 2-fluoro-5-nitro-, 2-(aminoiminomethyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799330-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-5-nitro-, 2-(aminoiminomethyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and ensuring stringent quality control measures to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro, fluoro, trifluoromethyl) enhances thermal stability and biological activity. For example, compound 22b (4′-fluoro-biphenyl) exhibits a higher melting point (273–274°C) compared to non-fluorinated analogs, likely due to increased molecular rigidity and intermolecular interactions .
  • Synthetic Yields : Yields vary significantly based on the complexity of substituents. Cyclohexylphenyl-substituted thiazole derivatives (e.g., compound 8 ) show lower yields (38%) compared to simpler carboxybenzylidene derivatives (78% for compound 28 ) due to steric hindrance .

Key Observations :

  • Antibacterial Potency: Nitro-substituted derivatives (e.g., compound from ) exhibit superior activity against MRSA (MIC = 2 μg/mL) compared to non-nitro analogs, suggesting the nitro group enhances target binding via electron-deficient interactions .
  • Antimycobacterial Activity : Thiadiazole derivatives (TDH1-18) target InhA, a key enzyme in M. tuberculosis fatty acid biosynthesis, though their MICs remain unquantified in the provided data .

Physicochemical and Stability Considerations

  • Solubility : Poor solubility is a common limitation for hydrazinecarboximidamides, particularly those with bulky aromatic substituents (e.g., biphenyl or naphthyl groups). This necessitates formulation optimization for in vivo applications .
  • Stability : Nitro groups (as in the target compound) may confer photolytic instability, requiring protective storage conditions .

Biological Activity

2-(2-Fluoro-5-nitrobenzoyl)hydrazinecarboximidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8FN5O3
  • Molecular Weight : 241.18 g/mol
  • IUPAC Name : N-(diaminomethylideneamino)-2-fluoro-5-nitrobenzamide

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against various cancer cell lines.
  • Fluoro Group : Enhances the compound's stability and reactivity, allowing it to participate in diverse chemical transformations that may influence biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various hydrazine derivatives, including this compound. Results indicated a promising spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting further investigation into its mechanism and potential clinical applications.
  • Anticancer Research :
    • In a study featured in Cancer Letters, researchers explored the effects of this compound on HeLa cells. The results showed significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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